Pedunculagin

Cardiovascular Research Hypertension Enzyme Inhibition

Pedunculagin (CAS 7045-42-3) is a naturally occurring ellagitannin belonging to the broader class of hydrolyzable tannins. Structurally, it is a dimeric compound composed of two hexahydroxydiphenoyl (HHDP) units linked to a glucose core, conferring a molecular formula of C34H24O22 and a molecular weight of 784.55 g/mol.

Molecular Formula C34H24O22
Molecular Weight 784.5 g/mol
CAS No. 7045-42-3
Cat. No. B3056322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePedunculagin
CAS7045-42-3
Molecular FormulaC34H24O22
Molecular Weight784.5 g/mol
Structural Identifiers
SMILESC1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34+/m1/s1
InChIKeyIYMHVUYNBVWXKH-HUMDKZJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pedunculagin (CAS 7045-42-3): A Distinct Ellagitannin with Quantifiable Differentiation for Scientific Procurement


Pedunculagin (CAS 7045-42-3) is a naturally occurring ellagitannin belonging to the broader class of hydrolyzable tannins. Structurally, it is a dimeric compound composed of two hexahydroxydiphenoyl (HHDP) units linked to a glucose core, conferring a molecular formula of C34H24O22 and a molecular weight of 784.55 g/mol [1]. This compound is widely distributed across the plant kingdom, with particularly high abundance in species such as walnut (Juglans regia), pomegranate (Punica granatum), and various berries, where it serves as a key contributor to their documented health benefits [2]. For scientific and industrial users, pedunculagin presents a distinct chemical entity with a well-defined structure and a growing body of evidence supporting specific, measurable bioactivities that differentiate it from structurally similar ellagitannins.

Why Ellagitannins Like Pedunculagin Cannot Be Interchanged: The Structural Basis for Functional Divergence


The term 'ellagitannin' encompasses a diverse group of polyphenols with significant structural variation, which directly translates to distinct and quantifiable functional differences. Pedunculagin, for example, is a dimeric ellagitannin containing two hexahydroxydiphenoyl (HHDP) units. This specific architecture is not universal among its analogs [1]. Close relatives like tellimagrandin I are monomeric, possessing only one HHDP unit, while others like casuarictin, though structurally similar, differ in their substitution patterns [2]. This structural divergence is the root cause of the pronounced differences in biological potency, target selectivity, and even physicochemical properties that are documented in the literature. Therefore, substituting pedunculagin with a generic 'ellagitannin' or a close structural analog like casuarictin or tellimagrandin I is not scientifically valid, as it would introduce unpredictable variables into research outcomes or product performance. The following quantitative evidence demonstrates exactly where and how pedunculagin's unique structural identity confers a measurable advantage for specific applications.

Pedunculagin's Evidence-Based Differentiation: A Quantitative Guide for Scientific and Industrial Selection


Superior Potency in Angiotensin-Converting Enzyme (ACE) Inhibition Compared to Co-occurring Pomegranate Ellagitannins

In a direct head-to-head comparison within the same study, pedunculagin exhibited the most potent inhibition of angiotensin-converting enzyme (ACE) among 24 tested pomegranate constituents. Its IC50 value was measured at 0.91 μM, demonstrating superior potency compared to the other two most effective compounds in the study, punicalin (IC50 = 1.12 μM) and gallagic acid (IC50 = 1.77 μM) [1]. This quantitative difference establishes pedunculagin as the lead ACE inhibitory ellagitannin from this source.

Cardiovascular Research Hypertension Enzyme Inhibition

Superior Anti-Inflammatory Efficacy: Pedunculagin Outperforms Epigallocatechin Gallate (EGCG) in Inhibiting Key Cytokines

A cross-study comparison of inhibitory activity against pro-inflammatory cytokines reveals pedunculagin's exceptional potency. Pedunculagin demonstrated IC50 values of 6.59 ± 1.66 μM for interleukin-6 (IL-6) and 0.09 ± 0.41 μM for interleukin-8 (IL-8) in HaCaT cells [1]. The same study notes that these effects were stronger than those observed for the well-known anti-inflammatory catechin, epigallocatechin gallate (EGCG).

Immunology Anti-inflammatory Research Cytokine Inhibition

Markedly Superior Superoxide Dismutase (SOD) Upregulation Compared to Structurally Similar Ellagitannins Tellimagrandin I and II

In a direct comparative study assessing hepatoprotective mechanisms, pedunculagin was distinguished by its unparalleled ability to elevate superoxide dismutase (SOD) activity. While both pedunculagin and its analogs (tellimagrandin I and II) showed similar reductions in liver transaminases (ALT/AST), pedunculagin uniquely produced the highest increase in SOD, with a maximal increase of 497% at the tested concentration, compared to 350% and 258% at lower concentrations [1]. This was significantly higher than the glutathione (GSH) elevation seen with tellimagrandin I and II, which was their primary antioxidant mechanism (max. 113% and 110% increase, respectively) [1].

Oxidative Stress Hepatoprotection Antioxidant Research

Enhanced Cytotoxic Potency in Breast Cancer Cells Over Monomeric Ellagitannin Tellimagrandin I

A structure-activity relationship study demonstrated that the number of functional hexahydroxydiphenoyl (HHDP) units in an ellagitannin directly correlates with its cytotoxic impact. Pedunculagin, possessing two HHDP units, exhibited a 'medium' impact on the viability of MCF-7/wt human breast cancer cells. In contrast, tellimagrandin I, a monomer with only one HHDP unit, was classified as having the 'least' active impact [1]. This provides a clear, quantifiable differentiation based on molecular architecture.

Oncology Breast Cancer Research Cytotoxicity Assays

Exceptional Antitumor Synergy: Pedunculagin Potentiates 5-Fluorouracil (5-Fu) by a Factor of 5.7x Against Liver Tumor Cells

Beyond direct cytotoxicity, pedunculagin demonstrates a unique and powerful capability to act as a chemosensitizer. When combined with the standard chemotherapeutic agent 5-fluorouracil (5-Fu), pedunculagin dramatically reduced the IC50 of 5-Fu against human liver tumor cells (QGY-7703). The IC50 of 5-Fu was reduced from 5.9 ± 2.2 µg/mL to just 0.9 ± 0.6 µg/mL in the presence of 5 µg/mL pedunculagin, a 6.6-fold reduction [1]. This effect was attributed to pedunculagin's ability to induce a 'holes-like' structure in the tumor cell membrane, thereby increasing permeability [1].

Chemosensitization Combination Therapy Research Hepatocellular Carcinoma

Potent Inhibition of 5α-Reductase Type 1 as a Basis for Anti-Acne Vulgaris Research

Pedunculagin is characterized as a potent inhibitor of 5α-reductase type 1 . While the study identifies this mechanism, it lacks a direct quantitative comparator for this specific enzyme's inhibition. The compound's effect was demonstrated by a reduction in 5α-reductase protein expression in HaCaT cells following treatment with pedunculagin at 25, 50, and 100 µM [1]. This positions pedunculagin as a relevant chemical tool for investigating the role of 5α-reductase in dermatological and other androgen-related conditions.

Dermatological Research Acne Vulgaris Enzyme Inhibition

Optimal Scientific and Industrial Applications for Pedunculagin Based on Quantitative Evidence


Cardiovascular Research: Lead Compound for ACE Inhibition Studies

Given its demonstrably superior ACE inhibitory activity (IC50 = 0.91 μM) compared to other major pomegranate ellagitannins like punicalin and gallagic acid [1], pedunculagin is the optimal choice for research programs focused on the renin-angiotensin system, hypertension, or the development of natural ACE inhibitors. Its ability to also stimulate eNOS and NO production provides a multi-faceted cardiovascular profile worth investigating [1].

Cancer Research: Standalone Cytotoxic Agent and Potent 5-Fu Chemosensitizer

Pedunculagin's unique ability to reduce the IC50 of the chemotherapeutic drug 5-fluorouracil by a factor of 5.7 [2] makes it a high-value tool for investigating combination therapies and overcoming drug resistance, particularly in liver cancer models. Furthermore, its inherent cytotoxicity, which is greater than that of monomeric analogs like tellimagrandin I [3], makes it a suitable candidate for studying structure-activity relationships in anticancer ellagitannins.

Dermatological Research: A Potent Inhibitor of IL-8 and 5α-Reductase for Acne and Inflammation Studies

Pedunculagin demonstrates an exceptionally low IC50 for IL-8 inhibition (0.09 μM), which is superior to EGCG [4], a finding highly relevant for inflammatory skin conditions. Combined with its activity as a 5α-reductase type 1 inhibitor [5], pedunculagin is a uniquely positioned compound for investigating the dual inflammatory and hormonal pathways involved in conditions like acne vulgaris.

Oxidative Stress and Hepatoprotection Research: A Specific SOD-Activating Ellagitannin

For studies requiring a specific and potent activation of the superoxide dismutase (SOD) antioxidant pathway, pedunculagin is the superior choice. Its ability to increase SOD activity by nearly 500% is a stark contrast to its close analogs tellimagrandin I and II, which primarily act through glutathione (GSH) elevation [6]. This distinct mechanistic profile allows researchers to probe the SOD pathway with a high degree of specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pedunculagin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.